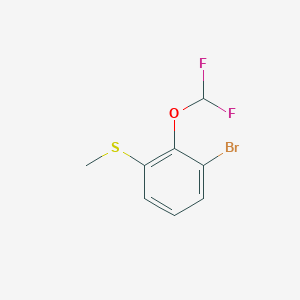

3-Bromo-2-(difluoromethoxy)thioanisole

Description

3-Bromo-2-(difluoromethoxy)thioanisole is a halogenated aromatic compound featuring a thioanisole backbone (a benzene ring with a methylthio group, SCH₃). The compound is substituted at positions 2 and 3 with a difluoromethoxy (–OCF₂H) and bromine (–Br) group, respectively. Its molecular formula is C₈H₇BrF₂OS, with a molecular weight of 269.11 g/mol (inferred from its isomer in ). This structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis as a building block for functionalized aromatics.

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2OS/c1-13-6-4-2-3-5(9)7(6)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBCZPROHQIYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)thioanisole typically involves the bromination of 2-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-(difluoromethoxy)thioanisole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(difluoromethoxy)thioanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thioanisole group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Substitution Reactions: Products include azides, thiols, or other substituted derivatives.

Oxidation Reactions: Products include sulfoxides or sulfones.

Reduction Reactions: Products include debrominated compounds or modified thioanisole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows promise in medicinal chemistry, particularly in the development of enzyme inhibitors. Its structural components can influence the binding affinity to biological targets, which may lead to therapeutic applications.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structures to 3-Bromo-2-(difluoromethoxy)thioanisole have been effective in inhibiting specific enzymes and receptors. For instance, studies have demonstrated that derivatives can selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, potentially reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 3-Bromo-2-(difluoromethoxy)thioanisole | COX-2 | Selective | |

| Similar Thioanisole Derivative | COX-1 | Non-selective |

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Bromo-2-(difluoromethoxy)thioanisole serves as a versatile building block for the synthesis of more complex molecules. Its unique reactivity allows it to participate in various chemical transformations.

Enzymatic Reactions

The compound has also been studied for its interactions with enzymes. Its thioether structure allows it to undergo oxidation reactions that are catalyzed by various enzymes.

Case Study: Enzymatic Activity

In a study involving engineered enzymes, 3-Bromo-2-(difluoromethoxy)thioanisole was tested for its ability to produce chiral sulfoxides. The results indicated that modifications in enzyme conformation could enhance reaction rates significantly compared to native enzymes .

| Enzyme Type | Reaction Type | Outcome |

|---|---|---|

| Engineered SMO | Sulfoxidation | Increased reaction rate with 3-Bromo-2-(difluoromethoxy)thioanisole |

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)thioanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoromethoxy groups can enhance its binding affinity and selectivity towards these targets. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups, which can stabilize or destabilize intermediates and transition states.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-2-(difluoromethoxy)thioanisole with four structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomer: 2-Bromo-3-(difluoromethoxy)thioanisole (CAS 1805104-13-5)

- Structural Differences : Bromine and difluoromethoxy groups swap positions (Br at C2, –OCF₂H at C3).

- Molecular Formula : Identical (C₈H₇BrF₂OS), but steric and electronic effects differ due to substituent orientation.

- Key Data: Purity: ≥95% (similar to the target compound if synthesized under analogous conditions).

Impact : Positional isomerism may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine’s accessibility influences reaction rates.

Trifluoromethoxy Analog: 4-Bromo-2-(trifluoromethoxy)thioanisole (CAS 647856-10-8)

- Structural Differences : –OCF₃ replaces –OCF₂H at C2; Br shifts to C4.

- Molecular Formula : C₈H₆BrF₃OS (MW: 287.10 g/mol).

- Key Data :

Impact : The stronger electron-withdrawing –OCF₃ group enhances metabolic stability in drug candidates compared to –OCF₂H. Bromine’s para position may favor regioselective functionalization.

Thiazole Derivative: 5-Bromo-2-(3-fluorophenyl)thiazole (CAS 1159814-31-9)

- Structural Differences : Thiazole ring replaces benzene; Br is at C5; 3-fluorophenyl group at C2.

- Molecular Formula : C₉H₅BrFNS (MW: 258.11 g/mol).

- Key Data :

- Applications: Used in optoelectronics and as a kinase inhibitor intermediate.

Impact : The thiazole core introduces nitrogen and sulfur heteroatoms, altering solubility and binding affinity in biological systems.

Halogenated Anisole: 4-Bromo-2-(trifluoromethyl)anisole

- Structural Differences : –CF₃ replaces –SCH₃; Br at C4; methoxy (–OCH₃) at C2.

- Molecular Formula : C₈H₆BrF₃O (MW: 273.04 g/mol).

- Key Data: Synonyms include 5-Bromo-2-methoxybenzotrifluoride.

Impact : The –CF₃ group increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : –OCF₂H and –OCF₃ groups are both electron-withdrawing, but –OCF₃ exerts a stronger inductive effect, stabilizing negative charges in intermediates.

- Synthetic Utility : Bromine’s position (C3 vs. C4) influences coupling reactivity; para-brominated analogs (e.g., 4-Bromo-2-(trifluoromethoxy)thioanisole) may undergo faster cross-coupling.

Biological Activity

3-Bromo-2-(difluoromethoxy)thioanisole is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique combination of bromine, difluoromethoxy, and thioether functionalities in its structure suggests various mechanisms of action, particularly in enzyme interactions and potential therapeutic applications.

- Molecular Formula : C₈H₇BrF₂OS

- Molecular Weight : 251.11 g/mol

- CAS Number : 1805527-78-9

The biological activity of 3-Bromo-2-(difluoromethoxy)thioanisole is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with thioether groups can serve as substrates for various enzymatic reactions, including oxidation and sulfoxidation processes.

Enzymatic Reactions

- Sulfoxidation : Studies have shown that thioanisoles can be oxidized to sulfoxides by cytochrome P450 enzymes. The presence of the difluoromethoxy group may enhance the compound's reactivity due to electronic effects.

- Enzyme Interaction : In silico docking studies suggest that 3-Bromo-2-(difluoromethoxy)thioanisole fits well into the active sites of certain enzymes, influencing their catalytic efficiency and selectivity .

Antimicrobial Properties

Research has indicated that similar thioanisole derivatives exhibit antimicrobial activities against a range of pathogens. The presence of halogen and difluoromethoxy groups may contribute to increased lipophilicity, enhancing membrane permeability and bioactivity against bacteria and fungi.

Anticancer Activity

Some studies have explored the potential of thioanisole derivatives as anticancer agents. The mechanism involves inhibition of tyrosine kinases, which are crucial in cancer cell proliferation and survival pathways. This suggests that 3-Bromo-2-(difluoromethoxy)thioanisole may possess similar properties, warranting further investigation .

Case Studies

-

Case Study on Enzyme Selectivity : A study involving engineered enzymes showed that modifications to the active site improved substrate specificity for brominated thioanisoles, including 3-Bromo-2-(difluoromethoxy)thioanisole. This led to enhanced production of chiral sulfoxides with higher enantioselectivity .

Enzyme Variant Substrate Reaction Rate (μmol/min) Enantioselectivity (%) Wild Type Thioanisole 10 75 Mutated Br-thioanisole 25 84 - Antimicrobial Testing : In vitro studies demonstrated that derivatives similar to 3-Bromo-2-(difluoromethoxy)thioanisole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives based on the thioanisole scaffold. The incorporation of difluoromethoxy groups has been shown to enhance biological activity through:

- Increased hydrophobicity.

- Improved binding affinity to target proteins.

- Enhanced metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.